Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a complex substitution pattern. Its structure features:
- 2-methyl group: Enhances steric stability and influences electronic properties.
- 3-carboxylate ester (methyl): Affects solubility and metabolic stability.
- 5-position substitution: A unique acetyl[(4-methoxyphenyl)sulfonyl]amino group, combining sulfonamide and acetyl functionalities.
Benzofuran derivatives are pharmacologically significant, with reported antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7S/c1-12-19(20(23)27-4)17-11-14(5-10-18(17)28-12)21(13(2)22)29(24,25)16-8-6-15(26-3)7-9-16/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSCNJCTMXDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield Improvements
| Step | Yield (%) | Key Reagents |
|---|---|---|
| Benzofuran formation | 78 | AlCl₃, TFA, DCB |
| Sulfonamide installation | 85 | Na(SO₂Me)₂, K₃PO₄ |
| Esterification | 92 | MeI, K₂CO₃ |
Analytical Characterization
The compound is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 6.75 (s, 1H, benzofuran-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.61 (s, 3H, CH₃CO), 2.45 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzofuran Derivatives
Key Observations:
- Sulfonamide Substituents : The 4-methoxyphenyl group in the target compound contrasts with halogenated (F, Cl, Br) or alkylated (2-methyl) variants in analogs. Electron-donating methoxy groups may reduce metabolic oxidation compared to electron-withdrawing halogens .
- Additional Modifications : Methoxymethyl at position 2 (as in ) introduces conformational rigidity, which could influence target binding.
Physicochemical Properties:
Biological Activity
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21N1O6S1
- Molar Mass : 405.44 g/mol
- CAS Number : Not explicitly available in the provided sources.
The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the sulfonamide group enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.38 | BACE-1 inhibition |
| Compound B | 0.44 | BuChE inhibition |
These findings suggest that this compound may share similar mechanisms, potentially making it a candidate for further anticancer research.
Anti-inflammatory Effects
The sulfonamide group in the compound is known to contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, potential pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell survival.
- Modulation of Signaling Pathways : It could affect signaling cascades related to cell proliferation and apoptosis.
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effect of similar benzofuran derivatives on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
- Animal Model Inflammation Study : Another study utilized an animal model to assess the anti-inflammatory effects of related compounds. Results indicated a marked reduction in edema and inflammatory markers upon administration of the compound, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
